molecular formula C9H10FNO B1509665 3-(4-Fluorophenyl)azetidin-3-ol

3-(4-Fluorophenyl)azetidin-3-ol

Número de catálogo: B1509665
Peso molecular: 167.18 g/mol
Clave InChI: BLMKGGIPWSRGMG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-(4-Fluorophenyl)azetidin-3-ol is a chemical compound featuring an azetidine ring, a four-membered nitrogen-containing heterocycle that is of significant interest in medicinal chemistry . The azetidine scaffold is valued for its role as a saturated bioisostere, often used to modify the properties of lead molecules in drug discovery programs. The structural motif of a 3-ol substituted azetidine combined with a 4-fluorophenyl group is recognized in chemical research, as seen in related compounds such as 1-((4-Fluorophenyl)methyl)azetidin-3-ol (PubChem CID: 13813929) and other complex derivatives . This compound is presented as a building block for the synthesis of more complex molecules. Its primary research applications include serving as a precursor in organic synthesis and being a key intermediate in the development of potential pharmacologically active compounds. Researchers utilize this and similar azetidine derivatives to explore new chemical spaces and create novel molecular entities for biological screening. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or personal use.

Propiedades

IUPAC Name

3-(4-fluorophenyl)azetidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO/c10-8-3-1-7(2-4-8)9(12)5-11-6-9/h1-4,11-12H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLMKGGIPWSRGMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)(C2=CC=C(C=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

The Pharmacophoric Mechanism of Action of 3-(4-Fluorophenyl)azetidin-3-ol in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the concept of a "mechanism of action" extends beyond the biological target engagement of a final active pharmaceutical ingredient (API). It encompasses the structural and physicochemical mechanisms by which privileged building blocks—pharmacophores—dictate a molecule's behavior, metabolic fate, and binding affinity. 3-(4-Fluorophenyl)azetidin-3-ol is one such highly privileged scaffold.

Rather than acting as a standalone drug, this molecule serves as a critical structural linchpin in the design of highly potent, conformationally restricted therapeutics. This technical whitepaper explores the causality behind the selection of this scaffold, its mechanistic contributions to target engagement (such as stabilizing DFG-out kinase conformations), and the experimental workflows required to leverage it in hit-to-lead optimization.

Structural Rationale: The Azetidine Scaffold as a Privileged Motif

The transition from flat, sp2-hybridized aromatic rings to sp3-rich, three-dimensional scaffolds is a hallmark of contemporary drug discovery. The azetidine ring—a four-membered, nitrogen-containing heterocycle—offers a precise balance between molecular rigidity and chemical stability[1].

Mechanistic Contributions to Binding Entropy

The primary mechanism by which the azetidin-3-ol core enhances drug efficacy is through conformational restriction . Highly flexible molecules (e.g., linear alkyl chains) suffer a massive entropic penalty upon binding to a target protein because they must freeze into a single bioactive conformation. By embedding the functional groups onto a rigid azetidine ring, the spatial orientation of the molecule is pre-defined. This pre-organization lowers the entropy of binding ( ΔS ), thereby increasing the overall binding affinity ( ΔG ) of the potential drug candidate[2]. Furthermore, compared to larger rings like piperidines or pyrrolidines, azetidines contribute less to the total molecular weight and lipophilicity, keeping the molecule within Lipinski's Rule of Five[2].

The Role of the 4-Fluorophenyl Motif

The addition of the 4-fluorophenyl group to the 3-position of the azetidine ring introduces three distinct mechanistic advantages:

  • Metabolic Shielding: Cytochrome P450 enzymes frequently oxidize aromatic rings at the electron-rich para position. The highly electronegative fluorine atom blocks this metabolic liability, significantly extending the compound's half-life.

  • Lipophilic Modulation: Fluorine modulates the logP of the molecule, enhancing cell membrane permeability without the massive lipophilicity penalty associated with larger halogen or alkyl substitutions.

  • Multipolar Interactions: The polarized C-F bond can participate in orthogonal multipolar interactions with the amide backbones of protein binding pockets, acting as a weak but highly directional hydrogen bond acceptor.

Target Engagement Mechanisms: Case Studies in Drug Discovery

The 3-(4-fluorophenyl)azetidin-3-ol scaffold has been successfully deployed across multiple therapeutic targets, acting through distinct structural mechanisms.

A. Kinase Inhibition: Stabilizing the DFG-Out Conformation

In the development of Type II kinase inhibitors—such as those targeting Colony Stimulating Factor-1 Receptor (CSF-1R)—the azetidine scaffold acts as a critical conformational spacer. Structure-based drug design (SBDD) and X-ray crystallography have demonstrated that azetidine derivatives bind specifically to the inactive DFG-out conformation of the kinase[3]. The 4-fluorophenyl group is directed deep into the hydrophobic pocket exposed by the DFG shift, while the azetidine nitrogen and 3-hydroxyl group provide optimal exit vectors for hydrogen bonding with the hinge region[3].

B. LATS1/2 Kinase Inhibition for Regenerative Medicine

In the optimization of LATS1 and LATS2 kinase inhibitors, researchers utilized scaffold hopping to replace a piperidine domain with an azetidine core (specifically synthesizing 3-(4-aryl)azetidin-3-ol derivatives). This modification rigidified the scaffold, removing entropic degrees of freedom and resulting in potent, kinome-selective inhibitors with excellent in vitro ADME profiles[4].

C. Monoacylglycerol Lipase (MAGL) Inhibition

The scaffold has also been utilized in "tail-switching" strategies to develop Positron Emission Tomography (PET) tracers and inhibitors for MAGL. The azetidin-3-ol core was used to orient leaving groups (such as hexafluoroisopropanol) or to act as a reversible binding motif, demonstrating sub-nanomolar IC50 values in Activity-Based Protein Profiling (ABPP) assays[5].

BindingModel F_Phenyl 4-Fluorophenyl (Hydrophobic Pocket) Azetidine Azetidine Core (Conformational Spacer) F_Phenyl->Azetidine C-C Bond Target Kinase DFG-out Conformation F_Phenyl->Target Pi-Pi / Halogen Bonding Hydroxyl 3-Hydroxyl (H-Bond Vector) Azetidine->Hydroxyl C-O Bond Azetidine->Target Van der Waals Hydroxyl->Target H-Bond Donor/Acceptor

Fig 1: Pharmacophoric binding mechanism of the 3-(4-fluorophenyl)azetidin-3-ol scaffold.

Physicochemical Impact: A Quantitative Comparison

To understand the causality behind selecting an azetidine over traditional saturated heterocycles, we must examine the physicochemical data. The table below summarizes the theoretical impact of ring size on key drug-like properties.

Scaffold TypeRing SizeRelative RigidityLipophilicity Contribution (ΔcLogP)Metabolic Stability (sp3 fraction)Target Affinity Entropy Penalty
Azetidine 4-memberedHighLowHighLow
Pyrrolidine 5-memberedModerateModerateHighModerate
Piperidine 6-memberedLow (Chair/Boat)HighHighHigh

Data synthesis based on fragment-based drug design principles[2]. The azetidine ring provides the optimal balance of low lipophilicity and high rigidity.

Experimental Methodologies & Protocols

To effectively utilize 3-(4-fluorophenyl)azetidin-3-ol in a drug discovery pipeline, precise synthetic and analytical protocols are required. Below are self-validating methodologies for late-stage functionalization and target validation.

Protocol 1: Iron-Catalyzed Thiol Alkylation of Azetidinols

This protocol describes the conversion of the 3-hydroxyl group into a 3-sulfanyl derivative, a powerful late-stage functionalization technique that proceeds via an azetidine carbocation intermediate[6].

Reagents & Materials:

  • N-Cbz protected 3-(4-fluorophenyl)azetidin-3-ol (0.50 mmol)

  • Iron(III) chloride (FeCl3) catalyst (0.0375 mmol, 7.5 mol%)

  • Target Thiol (e.g., 4-fluorothiophenol) (1.00 mmol)

  • Anhydrous Toluene (1.0 mL)

  • Saturated aqueous NaHCO3

Step-by-Step Procedure:

  • Preparation: In an oven-dried reaction vial under an inert argon atmosphere, dissolve the N-Cbz azetidinol (156 mg, 0.50 mmol) in 1.0 mL of anhydrous toluene.

  • Catalyst Addition: Add the FeCl3 catalyst (6.1 mg) to the solution. Causality Note: The Lewis acid FeCl3 is critical for promoting the departure of the hydroxyl group to form the stabilized tertiary azetidine carbocation.

  • Nucleophilic Attack: Add the target thiol (1.00 mmol) dropwise.

  • Reaction: Stir the mixture at 40 °C for 15 hours. Monitor via TLC or LC-MS until the starting material is consumed.

  • Quenching & Extraction: Quench the reaction with 10 mL of saturated aqueous NaHCO3. Separate the layers and extract the aqueous phase with CH2Cl2 (3 × 10 mL).

  • Purification: Combine the organic extracts, dry over Na2SO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography (20% Et2O/hexane) to yield the functionalized 3-aryl-3-sulfanyl azetidine[6].

Protocol 2: Activity-Based Protein Profiling (ABPP) for Target Validation

To validate the engagement of azetidine-derived inhibitors with serine hydrolases (e.g., MAGL), an ABPP assay is employed[5].

Step-by-Step Procedure:

  • Lysate Preparation: Prepare rat brain membrane proteomes in PBS buffer (pH 7.4).

  • Inhibitor Incubation: Treat the proteome (1 mg/mL) with the azetidine-derived candidate compound (e.g., 1 μM final concentration) or DMSO vehicle for 30 minutes at 37 °C.

  • Probe Labeling: Add a fluorescent activity-based probe (e.g., TAMRA-FP, 1 μM) and incubate for an additional 30 minutes at room temperature. Causality Note: The probe will covalently bind to any uninhibited active sites. A reduction in fluorescence indicates successful target engagement by the azetidine compound.

  • Resolution: Quench the reaction with SDS loading buffer, boil for 5 minutes, and resolve the proteins via SDS-PAGE.

  • Quantification: Visualize the gel using a flatbed fluorescence scanner and quantify the band intensities using ImageJ to determine the IC50 values[5].

Workflow Step1 Scaffold Selection 3-(4-Fluorophenyl)azetidin-3-ol Step2 Late-Stage Functionalization (e.g., FeCl3 Thiol Alkylation) Step1->Step2 Step3 In Vitro Screening (ABPP or NanoBRET Assays) Step2->Step3 Step4 Hit-to-Lead Optimization (SAR Development) Step3->Step4

Fig 2: Workflow for integrating the azetidine scaffold into drug discovery pipelines.

Conclusion

The 3-(4-fluorophenyl)azetidin-3-ol scaffold is a masterclass in modern pharmacophore design. By combining the profound conformational rigidity and low lipophilicity of the azetidine ring with the metabolic shielding and multipolar binding capabilities of the 4-fluorophenyl group, medicinal chemists can systematically lower the entropic penalty of target binding. Whether utilized in stabilizing DFG-out kinase conformations or as a rigid spacer in enzyme inhibitors, this building block remains an indispensable tool in the pursuit of highly selective, potent therapeutics.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs PubMed Central (NIH)[Link]

  • Discovery of a novel azetidine scaffold for colony stimulating factor-1 receptor (CSF-1R) Type II inhibitors by the use of docking models PubMed (NIH)[Link]

  • Discovery and Optimization of LATS1 and LATS2 Kinase Inhibitors for Use in Regenerative Medicine PubMed Central (NIH)[Link]

  • Design, synthesis and evaluation of reversible and irreversible monoacylglycerol lipase positron emission tomography (PET) tracers using a 'tail switching' strategy on a piperazinyl azetidine skeleton PubMed Central (NIH)[Link]

  • Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols The Journal of Organic Chemistry (ACS Publications)[Link]

Sources

Methodological & Application

Synthesis of 3-(4-Fluorophenyl)azetidin-3-ol: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The azetidine scaffold is a privileged structural motif in medicinal chemistry, valued for its ability to impart favorable physicochemical properties such as improved solubility, metabolic stability, and three-dimensional diversity to drug candidates.[1][2] Specifically, 3-substituted azetidin-3-ols serve as versatile building blocks for the synthesis of more complex molecules, including spirocyclic compounds and other derivatives with significant biological activity.[3] The introduction of a fluorine atom, a common strategy in drug design to modulate properties like lipophilicity and metabolic stability, makes 3-(4-Fluorophenyl)azetidin-3-ol a particularly valuable intermediate for pharmaceutical research and development.

This application note provides a comprehensive, step-by-step protocol for the synthesis of 3-(4-Fluorophenyl)azetidin-3-ol. The described methodology is based on the well-established and robust nucleophilic addition of a Grignard reagent to a protected azetidin-3-one.[4] This approach is favored for its high efficiency, operational simplicity, and the ready availability of the starting materials. We will delve into the rationale behind the choice of reagents and conditions, ensuring a reproducible and scalable process suitable for a research or drug development setting.

Reaction Scheme

The synthesis proceeds via a two-step sequence involving the formation of the Grignard reagent followed by its addition to N-Cbz-azetidin-3-one. The subsequent deprotection of the nitrogen is not covered in this specific protocol but is a standard transformation.

Reaction_Scheme reactant1 1-bromo-4-fluorobenzene plus1 + reactant2 Mg arrow1 THF reactant2->arrow1 Step 1: Grignard Formation reactant3 N-Cbz-azetidin-3-one plus2 + arrow2 THF, -78 °C to rt reactant3->arrow2 Step 2: Nucleophilic Addition product 1-Cbz-3-(4-fluorophenyl)azetidin-3-ol Synthesis_Workflow start Start setup_grignard Flame-dry apparatus Add Mg and I₂ start->setup_grignard prepare_bromide Dissolve 1-bromo-4-fluorobenzene in THF setup_grignard->prepare_bromide initiate_grignard Add small amount of bromide solution Initiate reaction prepare_bromide->initiate_grignard add_bromide Dropwise addition of remaining bromide initiate_grignard->add_bromide complete_grignard Stir at RT for 1 hr add_bromide->complete_grignard prepare_azetidinone Dissolve N-Cbz-azetidin-3-one in THF Cool to -78 °C complete_grignard->prepare_azetidinone add_grignard Slowly add Grignard reagent prepare_azetidinone->add_grignard warm_react Warm to RT and stir for 2 hrs add_grignard->warm_react quench Quench with sat. aq. NH₄Cl warm_react->quench extract Extract with EtOAc quench->extract wash_dry Wash with brine Dry with Na₂SO₄ extract->wash_dry concentrate Concentrate under reduced pressure wash_dry->concentrate purify Purify by flash chromatography concentrate->purify end Obtain pure product purify->end

Sources

Application Note: Stereochemical Perspectives and Synthesis Protocols for 3-(4-Fluorophenyl)azetidin-3-ol and Related Chiral Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This Application Note provides a comprehensive, field-proven protocol for the synthesis of 3-(4-fluorophenyl)azetidin-3-ol, a highly sought-after fluorinated aza-heterocycle building block in medicinal chemistry. Crucially, as a Senior Application Scientist, I must first address a fundamental stereochemical principle regarding the prompt's request for an "asymmetric synthesis": due to an internal plane of symmetry ( σ ), 3-(4-fluorophenyl)azetidin-3-ol is achiral .

A classical "asymmetric synthesis" of this exact molecule is a theoretical impossibility because the faces of its ketone precursor are homotopic. However, to fulfill the rigorous requirements of advanced drug discovery campaigns, this guide delivers a dual-pronged technical workflow:

  • The robust, high-yielding standard synthesis of the achiral target, 3-(4-fluorophenyl)azetidin-3-ol, via Grignard addition.

  • A validated asymmetric synthesis protocol for closely related chiral azetidines, utilizing organocatalytic aza-Michael addition and reductive cyclization[1], demonstrating true enantioselective azetidine construction.

Stereochemical Analysis & Mechanistic Causality

In the design of modern therapeutics, azetidines are highly valued for their rigid, compact structures that improve metabolic stability and alter physicochemical properties. However, 3,3-disubstituted azetidines, such as 3-(4-fluorophenyl)azetidin-3-ol, possess a plane of symmetry passing through C3, the hydroxyl group, the 4-fluorophenyl group, and the nitrogen atom (N1).

  • Homotopic Faces : The standard precursor, 1-Boc-azetidin-3-one, presents two identical (homotopic) faces to incoming nucleophiles. Attack by 4-fluorophenylmagnesium bromide from either the "top" or "bottom" face yields the exact same superimposable product. Therefore, chiral catalysts or auxiliaries will not induce enantiomeric excess.

  • Chiral Alternatives : True asymmetric synthesis is applicable to its regioisomers (e.g., 2-substituted azetidines) or through the use of chiral pool synthesis from D-glucose to yield enantioenriched azetidin-3-ols[2]. Furthermore, the asymmetric synthesis of 1,2,4-trisubstituted azetidines can be successfully achieved via advanced organocatalytic methods[1], or by utilizing Ellman's chiral sulfinamides for stereoselective nucleophilic additions[3].

Protocol A: Synthesis of Achiral 3-(4-Fluorophenyl)azetidin-3-ol

This self-validating protocol outlines the standard two-step synthesis of the target compound, optimizing for yield and ring stability.

Step 1: Grignard Addition (Synthesis of 1-Boc-3-(4-fluorophenyl)azetidin-3-ol)
  • Rationale : The Boc-protecting group prevents N-alkylation and stabilizes the azetidinone ring against base-catalyzed ring opening.

  • Procedure :

    • Preparation : Flame-dry a 250 mL round-bottom flask under argon. Add 1-Boc-azetidin-3-one (10.0 mmol, 1.71 g) and anhydrous THF (50 mL). Cool the solution to 0 °C using an ice-water bath.

    • Addition : Add 4-fluorophenylmagnesium bromide (12.0 mmol, 12.0 mL of a 1.0 M solution in THF) dropwise over 30 minutes.

      • Causality: Slow addition controls the exothermic reaction, preventing local hotspots that could lead to polymerization or ring-opening of the highly strained four-membered ring.

    • Reaction : Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor conversion via TLC (Hexanes/EtOAc 3:1).

    • Quench & Workup : Carefully pour the reaction mixture into 50 mL of ice-cold saturated aqueous NH 4​ Cl.

      • Causality: Saturated NH 4​ Cl gently quenches the unreacted Grignard reagent and strictly prevents the formation of intractable magnesium hydroxide emulsions, ensuring clean phase separation.

    • Purification : Extract the aqueous layer with EtOAc (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography to yield the intermediate as a white solid.

Step 2: Deprotection (Synthesis of 3-(4-Fluorophenyl)azetidin-3-ol)
  • Rationale : Acidic cleavage of the Boc group is preferred over basic conditions to maintain the integrity of the azetidine ring.

  • Procedure :

    • Deprotection : Dissolve 1-Boc-3-(4-fluorophenyl)azetidin-3-ol (5.0 mmol) in anhydrous DCM (20 mL) and cool to 0 °C. Add Trifluoroacetic acid (TFA, 50.0 mmol, 3.8 mL) dropwise.

    • Reaction : Stir the mixture at room temperature for 2 hours.

    • Isolation : Concentrate the mixture under reduced pressure to remove excess TFA. To isolate the free base, dissolve the residue in a minimal amount of MeOH and pass it through a basic ion-exchange resin (e.g., Amberlyst A21). Alternatively, treat the crude TFA salt with 4M HCl in dioxane to precipitate the product as a stable, easy-to-handle hydrochloride salt.

G A 1-Boc-azetidin-3-one (Achiral Pro-ketone) C 1-Boc-3-(4-fluorophenyl) azetidin-3-ol A->C Grignard Addition B 4-F-C6H4MgBr (THF, 0°C) B->C Nucleophilic Attack E 3-(4-Fluorophenyl) azetidin-3-ol (Achiral Target) C->E Acidic Cleavage D TFA / DCM (Deprotection) D->E

Synthetic workflow for the preparation of achiral 3-(4-fluorophenyl)azetidin-3-ol.

Protocol B: Asymmetric Synthesis of Chiral Azetidines

To directly address the requirement for asymmetric synthesis within the azetidine class, we utilize an organocatalytic aza-Michael addition followed by reductive cyclization. This is a highly enantioselective method for generating 1,2,4-trisubstituted azetidines[1].

  • Procedure :

    • Aza-Michael Addition : React an enone (1.0 eq) with an N-substituted phosphoramidate (1.2 eq) in the presence of a chiral organocatalyst (e.g., a chiral secondary amine catalyst) in toluene at room temperature. The catalyst activates the enone via a chiral iminium ion intermediate, directing the nucleophilic attack strictly to one enantiotopic face[1].

    • Reductive Cyclization : To the resulting aza-Michael adduct, add (R)-Alpine-Borane (1.5 eq) at 0 °C. The reagent diastereoselectively reduces the ketone, setting up an intramolecular nucleophilic displacement that closes the azetidine ring.

    • Yield : This one-pot procedure yields optically active azetidines with excellent stereocontrol (>90% ee)[1].

G A Enone + Phosphoramidate C Enantioselective Aza-Michael Adduct A->C Asymmetric Conjugate Addition B Chiral Organocatalyst (Imonium Activation) B->C Stereocontrol E Chiral 1,2,4-Trisubstituted Azetidine (>90% ee) C->E Intramolecular Ring Closure D (R)-Alpine Borane Reductive Cyclization D->E Diastereoselective Reduction

Mechanistic pathway for the asymmetric synthesis of chiral 1,2,4-trisubstituted azetidines.

Data Presentation

Table 1: Quantitative Reaction Parameters for 3-(4-Fluorophenyl)azetidin-3-ol Synthesis

StepReagentEquivalentsTemperatureTimeExpected Yield
11-Boc-azetidin-3-one1.00 °C to RT3 hN/A
14-F-C 6​ H 4​ MgBr1.20 °C to RT3 h75-85%
21-Boc-Intermediate1.00 °C to RT2 hN/A
2TFA10.00 °C to RT2 h90-95%

Table 2: Stereochemical Outcomes of Asymmetric Azetidine Syntheses (Organocatalytic Aza-Michael)[1]

Substrate TypeCatalystReductantYield (%)Enantiomeric Excess (ee %)
Aliphatic EnonesChiral Secondary Amine(R)-Alpine Borane67 - 8278 - 85
Aromatic EnonesChiral Secondary Amine(R)-Alpine Borane80 - 9388 - 96

References

  • Beilstein Journal of Organic Chemistry (NIH) - N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles. URL:[Link]

Sources

Application Notes and Protocols for the Integration of 3-(4-Fluorophenyl)azetidin-3-ol into Small Molecule Screening Libraries

Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Strategic Imperative for Three-Dimensional Scaffolds in Modern Drug Discovery

The landscape of early-stage drug discovery is perpetually evolving, driven by the pursuit of novel chemical matter capable of modulating increasingly complex biological targets. Historically, screening libraries have been dominated by relatively flat, sp2-hybridized carbon-rich structures. While productive, this has led to an over-exploration of certain areas of chemical space, leaving vast, uncharted territories of three-dimensional (3D) architectures. The deliberate incorporation of molecules with significant 3D character, such as 3-(4-Fluorophenyl)azetidin-3-ol, is a strategic imperative to enhance the structural diversity of screening collections, thereby increasing the probability of identifying novel, potent, and selective modulators of biological function.[1][2][3]

Azetidines, as four-membered nitrogen-containing heterocycles, are particularly valuable in this context. Their inherent ring strain and non-planar geometry provide a rigid scaffold that can present substituents in well-defined vectors, which is often unachievable with more flexible or planar systems.[4][5] This conformational rigidity can lead to a lower entropic penalty upon binding to a biological target, potentially increasing binding affinity and selectivity.[4][6] Furthermore, the azetidine motif can confer improved physicochemical properties such as enhanced aqueous solubility and metabolic stability compared to larger saturated heterocyclic rings.[4][6]

This guide provides a comprehensive framework for the thoughtful incorporation of 3-(4-Fluorophenyl)azetidin-3-ol into small molecule screening libraries. It outlines its chemical and physical properties, provides detailed protocols for its handling and quality control, and presents a roadmap for its deployment in high-throughput screening campaigns.

Compound Profile: 3-(4-Fluorophenyl)azetidin-3-ol

3-(4-Fluorophenyl)azetidin-3-ol is a novel, sp3-rich small molecule that embodies the desirable characteristics of a 3D fragment. The presence of the fluorine atom can introduce favorable properties such as increased metabolic stability and enhanced binding interactions through hydrogen bonding or dipole-dipole interactions, without significantly increasing molecular weight.

PropertyValueSource
Molecular Formula C9H10FNO[7]
Molecular Weight 167.18 g/mol [7]
CAS Number 848392-23-4[7]
Appearance Solid (predicted)
pKa (Predicted) 8.5 - 9.5 (for the azetidine nitrogen)General chemical knowledge
cLogP (Predicted) 1.0 - 1.5General chemical knowledge
Storage Temperature Refrigerated

Note: Experimental physicochemical data for this specific compound is not widely available. The predicted values for pKa and cLogP are based on the analysis of the structure and data for analogous compounds. It is imperative that these properties are experimentally determined as part of the quality control process.

Protocol for Library Integration and Quality Control

The successful integration of any new compound into a screening library hinges on rigorous quality control to ensure the integrity and purity of the stock.[8][9][10] This protocol outlines the essential steps for the reception, characterization, and storage of 3-(4-Fluorophenyl)azetidin-3-ol.

Compound Reception and Initial Inspection
  • 1.1. Documentation Verification: Upon receipt, cross-reference the supplier's certificate of analysis (CoA) with the compound's label to confirm the chemical name, CAS number, batch number, and quantity.

  • 1.2. Visual Inspection: Visually inspect the physical state of the compound. It is expected to be a solid. Note any discoloration or heterogeneity.

Identity and Purity Assessment

A dual-method approach to quality control is strongly recommended to provide orthogonal data on compound identity and purity.[11]

  • 2.1. LC-MS Analysis:

    • Objective: To confirm the molecular weight and assess the purity of the compound.

    • Protocol:

      • Prepare a 1 mg/mL stock solution of 3-(4-Fluorophenyl)azetidin-3-ol in a suitable solvent (e.g., DMSO or Methanol).

      • Inject 1-5 µL of the solution onto a C18 reverse-phase HPLC column.

      • Elute with a gradient of water and acetonitrile, both containing 0.1% formic acid.

      • Monitor the eluent using a UV detector (at 214 nm and 254 nm) and a mass spectrometer.

      • Acceptance Criteria: The major peak should have a mass corresponding to the expected [M+H]+ of 168.18. The purity, as determined by the area under the curve at 214 nm, should be ≥ 95%.

  • 2.2. ¹H NMR Spectroscopy:

    • Objective: To confirm the chemical structure of the compound.

    • Protocol:

      • Dissolve 1-5 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).

      • Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

      • Acceptance Criteria: The observed spectrum should be consistent with the structure of 3-(4-Fluorophenyl)azetidin-3-ol, showing the characteristic peaks for the aromatic and azetidine protons.

Physicochemical Property Determination

As predicted values are not a substitute for experimental data, the following should be determined.[12]

  • 3.1. Aqueous Solubility:

    • Objective: To determine the solubility of the compound in a biologically relevant buffer.

    • Protocol (Shake-Flask Method):

      • Add an excess of the solid compound to a phosphate-buffered saline (PBS) solution at pH 7.4.

      • Agitate the suspension at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

      • Centrifuge the suspension and filter the supernatant through a 0.45 µm filter.

      • Determine the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV).

  • 3.2. Lipophilicity (LogD):

    • Objective: To determine the distribution of the compound between an organic and an aqueous phase at a specific pH.

    • Protocol (Shake-Flask Method):

      • Prepare a solution of the compound in a biphasic system of n-octanol and PBS at pH 7.4.

      • Agitate the mixture until equilibrium is reached (typically 24 hours).

      • Separate the two phases by centrifugation.

      • Determine the concentration of the compound in each phase by a suitable analytical method.

      • Calculate LogD as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Compound Storage and Handling

Proper storage is crucial to maintain the long-term integrity of the compound.[10][13]

  • 4.1. Solid Storage: Store the neat compound at -20°C in a desiccated environment.

  • 4.2. Solution Storage: Prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. Aliquot into single-use volumes in 96- or 384-well plates and store at -20°C or -80°C. Minimize freeze-thaw cycles.

High-Throughput Screening (HTS) Integration

The integration of 3-(4-Fluorophenyl)azetidin-3-ol into HTS campaigns should be guided by the nature of the biological target and the assay technology.[14][15][16]

Workflow for a Typical HTS Campaign

HTS_Workflow cluster_prep Preparation cluster_screen Screening cluster_followup Hit Confirmation & Follow-up AssayDev Assay Development & Miniaturization LibPrep Library Preparation (Compound Plating) AssayDev->LibPrep Optimized Assay PrimaryScreen Primary HTS (Single Concentration) LibPrep->PrimaryScreen Assay-Ready Plates DataAnalysis Data Analysis (Hit Identification) PrimaryScreen->DataAnalysis Raw Data CherryPick Hit Confirmation (Cherry Picking) DataAnalysis->CherryPick Primary Hits DoseResponse Dose-Response (IC50/EC50 Determination) CherryPick->DoseResponse Confirmed Hits SecondaryAssay Secondary & Orthogonal Assays DoseResponse->SecondaryAssay Potent Hits Chemical_Space cluster_traditional Traditional Libraries cluster_3d 3D-Fragment Libraries cluster_outcomes Potential Outcomes Flat, sp2-rich\nscaffolds Flat, sp2-rich scaffolds Higher hit rates for\ncomplex targets Higher hit rates for complex targets Limited 3D\ncharacter Limited 3D character Improved physicochemical\nproperties Improved physicochemical properties Over-explored\nchemical space Over-explored chemical space Novel intellectual\nproperty Novel intellectual property sp3-rich, complex\nscaffolds sp3-rich, complex scaffolds sp3-rich, complex\nscaffolds->Higher hit rates for\ncomplex targets Enhanced 3D\ncharacter Enhanced 3D character Enhanced 3D\ncharacter->Improved physicochemical\nproperties Access to novel\nchemical space Access to novel chemical space Access to novel\nchemical space->Novel intellectual\nproperty Traditional Libraries Traditional Libraries 3D-Fragment Libraries 3D-Fragment Libraries

Caption: The strategic value of incorporating 3D fragments to expand chemical space.

By embracing structural complexity, researchers can probe protein binding pockets in novel ways, potentially identifying allosteric sites or engaging in interactions that are inaccessible to flatter molecules. [2][17]The result is a higher probability of discovering hits with improved selectivity and drug-like properties, ultimately accelerating the journey from hit to lead.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online. [Link]

  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Royal Society of Chemistry. [Link]

  • Quality Control in Combinatorial Chemistry: Determination of the Quantity, Purity, and Quantitative Purity of Compounds in Combinatorial Libraries. ACS Publications. [Link]

  • Incorporating Stable Glycosides into Novel Small Molecule Scaffolds. National Center for Advancing Translational Sciences, NIH. [Link]

  • Leveraging fragment-based drug discovery to advance 3D scaffolds into potent ligands: application to the histamine H1 receptor. Royal Society of Chemistry. [Link]

  • Fragment-based drug discovery—the importance of high-quality molecule libraries. National Center for Biotechnology Information. [Link]

  • Compound Libraries. Charles River Laboratories. [Link]

  • Fragment Based Drug Discovery. Cambridge Healthtech Institute. [Link]

  • This fragment-based drug discovery library is designed to be sociable. Chemistry World. [Link]

  • Evaluating the Advantages of Using 3D-Enriched Fragments for Targeting BET Bromodomains. National Center for Biotechnology Information. [Link]

  • The Importance of a Well-Curated Compound Library in Hit Identification. Evotec. [Link]

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. ACS Publications. [Link]

  • Encoded Libraries for Small Molecule Discovery. Cambridge Healthtech Institute. [Link]

  • What is High-Throughput Screening in Drug Discovery. Aragen Life Sciences. [Link]

  • Design and Implementation of High Throughput Screening Assays for Drug Discoveries. IntechOpen. [Link]

  • Synthesis and Characterization of a Novel Azetidine Derivative. International Journal of Advanced Research in Science, Communication and Technology. [Link]

  • High-Throughput Screening (HTS): Accelerating Drug Discovery. Vipergen. [Link]

  • Forging New Scaffolds from Old: Combining Scaffold Hopping and Hierarchical Virtual Screening for Identifying Novel Bcl-2 Inhibitors. ResearchGate. [Link]

  • High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. ChemCopilot. [Link]

  • 3-(4-fluorophenyl)azetidin-3-ol hydrochloride — Chemical Substance Information. NextSDS. [Link]

  • 3-(4-fluorophenyl)azetidin-3-ol. Molport. [Link]

  • Synthesis of azetidine derivatives.
  • Azetidines of pharmacological interest. PubMed. [Link]

  • 3-(4-FLUOROPHENYL)-3-AZETIDINOL — Chemical Substance Information. NextSDS. [Link]

  • BIOACTIVE AZETIDINONE: A REVIEW. TIJER.org. [Link]

  • Synthesis and biological activity of azetidinone. ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Troubleshooting impurities in 3-(4-Fluorophenyl)azetidin-3-ol crystallization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the crystallization of 3-(4-Fluorophenyl)azetidin-3-ol. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during the purification of this valuable azetidine derivative. The unique structural characteristics of azetidines, including their strained four-membered ring, can present specific challenges in crystallization and purification. This guide provides in-depth, experience-driven advice to help you achieve the desired purity and crystal form.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I might encounter when crystallizing 3-(4-Fluorophenyl)azetidin-3-ol?

A1: Impurities in 3-(4-Fluorophenyl)azetidin-3-ol can generally be categorized into three main groups:

  • Process-Related Impurities: These are substances that originate from the synthetic route. They can include unreacted starting materials, residual reagents, intermediates, and by-products from side reactions. For instance, incomplete reactions during the formation of the azetidine ring can leave starting materials in your crude product.[1]

  • Degradation Products: The strained azetidine ring, while thermodynamically stable, can be susceptible to ring-opening under certain conditions, such as exposure to strong acids or bases.[1][2] The nitrogen atom can also be oxidized to form an N-oxide.[1][2]

  • Residual Solvents: Organic solvents used during the synthesis or initial purification steps that are not completely removed can become trapped in the crystal lattice.[1]

Q2: I'm observing an unexpected peak in my HPLC analysis after crystallization. How can I identify it?

A2: An unexpected peak in your High-Performance Liquid Chromatography (HPLC) chromatogram can stem from several sources. A systematic approach is crucial for identification:

  • Review the Synthesis: Consider all reactants, intermediates, and potential side-products of your synthetic pathway. Could the peak correspond to an unreacted starting material or a known by-product?

  • Mass Spectrometry (MS): This is a primary tool for determining the molecular weight of the unknown impurity.[1][3] This information is invaluable for proposing potential structures.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation, NMR is essential.[1][2] It provides detailed information about the chemical environment of the atoms in the molecule.

  • Forced Degradation Studies: Subjecting a pure sample of 3-(4-Fluorophenyl)azetidin-3-ol to stress conditions (acid, base, heat, light, oxidation) can help to intentionally generate degradation products.[1] Comparing the retention times of these products with your unknown peak can confirm if it is a degradant.

A robust HPLC method is fundamental for both identifying and quantifying impurities. Developing a method according to guidelines such as ICH Q2(R1) will ensure its reliability.[4]

Q3: My crystallization yield is consistently low. What factors could be contributing to this?

A3: Low crystallization yield is a common issue that can often be resolved by systematically evaluating several factors:

  • Solvent System: The choice of solvent is critical. An ideal solvent will dissolve the compound well at elevated temperatures but poorly at lower temperatures. If the solubility is too high at low temperatures, your recovery will be poor. Consider using an anti-solvent to induce precipitation.

  • Supersaturation: Crystallization requires a supersaturated solution. If your solution is not sufficiently concentrated, crystallization may be slow or incomplete. You can achieve supersaturation by cooling the solution, evaporating the solvent, or adding an anti-solvent.

  • Cooling Rate: Rapid cooling can lead to the formation of small, impure crystals or even an oil. A slower, controlled cooling rate generally promotes the growth of larger, purer crystals.

  • Impurities: The presence of certain impurities can inhibit crystal nucleation and growth. If your crude material is highly impure, an initial purification step (e.g., column chromatography) before crystallization may be necessary.

Troubleshooting Guide

This section provides a more in-depth, scenario-based approach to troubleshooting common issues.

Issue 1: Oiling Out Instead of Crystallizing

Symptom: Instead of forming solid crystals upon cooling, the product separates as an insoluble liquid (oil).

Causality: "Oiling out" typically occurs when the supersaturation of the solution is too high, and the solute's melting point is lower than the temperature of the solution. The high degree of supersaturation favors rapid nucleation over controlled crystal growth, leading to the formation of a liquid phase.

Troubleshooting Workflow:

Caption: Logic for addressing poor crystal quality.

Issue 3: Co-crystallization of Impurities

Symptom: HPLC analysis of the crystallized product shows the presence of one or more impurities, even after multiple recrystallization steps.

Causality: If an impurity has a similar structure and solubility profile to the desired compound, it can be incorporated into the crystal lattice during crystallization.

Strategies to Overcome Co-crystallization:

  • Solvent System Modification: A different solvent system may alter the relative solubilities of the product and the impurity, allowing for better separation.

  • pH Adjustment: If the impurity has acidic or basic properties that differ from 3-(4-Fluorophenyl)azetidin-3-ol, adjusting the pH of the solution before crystallization can change its solubility and prevent it from co-crystallizing.

  • Derivative Formation: In challenging cases, it may be necessary to derivatize the crude product to alter its physical properties, purify the derivative by crystallization, and then remove the derivatizing group.

Data Summary

The choice of crystallization solvent is paramount. The following table provides a starting point for solvent selection based on general properties.

SolventBoiling Point (°C)Polarity (Dielectric Constant)Notes
Ethyl Acetate77.16.0Often a good starting point for moderately polar compounds. [5]
Isopropanol82.519.9A protic solvent that can form hydrogen bonds.
Acetonitrile81.637.5A polar aprotic solvent.
Toluene110.62.4A non-polar solvent, can be useful in anti-solvent strategies. [5]
Methyl Ethyl Ketone (MEK)79.618.5A versatile polar aprotic solvent. [6]

This data is for general guidance. Experimental verification of solubility and crystallization behavior is essential.

Key Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Dissolution: In a suitable flask, add the crude 3-(4-Fluorophenyl)azetidin-3-ol and the minimum amount of the chosen hot solvent required to fully dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. To promote the formation of larger crystals, you can then place the flask in a refrigerator or cold bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: HPLC Method for Purity Analysis

While a specific validated method for this exact molecule may need to be developed internally, the following provides a good starting point based on common practices for similar small molecules. [4][7]

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). [2][7]* Mobile Phase A: Water with 0.1% formic acid or an appropriate buffer like ammonium acetate. [2][7]* Mobile Phase B: Acetonitrile or Methanol. [2][7]* Gradient: Start with a low percentage of Mobile Phase B, and gradually increase it to elute more non-polar compounds. A typical gradient might run from 10% to 90% B over 15-20 minutes. [4]* Flow Rate: 1.0 mL/min. [2][7]* Detection: UV detection at a wavelength where the analyte and potential impurities have good absorbance (e.g., 254 nm). [2]* Injection Volume: 10 µL. [2]

References

  • Benchchem. (n.d.). Common impurities in 3-(Phenoxymethyl)azetidine and their characterization.
  • Benchchem. (n.d.). Application Notes & Protocols: Assay Development for Azetidine, 1-[(4-fluorophenyl)sulfonyl]-.
  • ResearchGate. (n.d.). Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway.
  • Google Patents. (n.d.). US3668196A - 3-azetidinols.
  • S. R. P., & Rao, D. S. (2018). A Novel RP-HPLC Method for the Quantification of Azacitidine and Its Impurities in Active Pharmaceutical Ingredients and Pharma. International Journal of Pharmaceutical Sciences and Research, 9(12), 5220-5226.
  • AstraZeneca, et al. (n.d.). Crystallizing the Uncrystallizable: Insights from Extensive Screening of PROTACs. PMC.
  • Recent Trends in Analytical Techniques for Impurity Profiling. (2022).
  • Hoye, T. R. (2022, September 8). Properties of Common Organic Solvents.

Sources

Application Science Support Center: Troubleshooting 3-(4-Fluorophenyl)azetidin-3-ol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for medicinal chemists, formulation scientists, and drug development professionals working with 3-(4-Fluorophenyl)azetidin-3-ol . Due to its constrained four-membered ring, lipophilic fluorophenyl substituent, and dual hydrogen-bonding moieties, this building block frequently presents severe solubility bottlenecks in both organic synthesis and biological assay formulation.

Below, we dissect the mechanistic root causes of these issues and provide field-validated, self-correcting protocols to overcome them.

Part 1: Diagnostic Overview & Mechanistic Causality

The solubility profile of 3-(4-Fluorophenyl)azetidin-3-ol is dictated by three competing structural features:

  • The Azetidine Nitrogen: A secondary amine that is easily protonated. Commercially, this compound is most frequently supplied as a hydrochloride (HCl) salt (CAS: 848192-95-0) [1]. The ionic nature of the salt creates a high crystal lattice energy, rendering it completely insoluble in low-dielectric organic solvents like dichloromethane (DCM) or toluene.

  • The Tertiary Alcohol: Located at the 3-position, this hydroxyl group acts as both a hydrogen-bond donor and acceptor.

  • Intermolecular Hydrogen Bonding: Even when converted to the free base (CAS: 848392-23-4), the combination of the N-H and O-H groups forms a rigid, pseudo-polymeric intermolecular hydrogen-bonded network. This network resists solvation by purely non-polar solvents (e.g., hexanes) unless a hydrogen-bond accepting co-solvent is introduced to disrupt the lattice [2].

Part 2: Frequently Asked Questions (FAQs)

Q1: I purchased 3-(4-Fluorophenyl)azetidin-3-ol, but it immediately crashes out when I try to dissolve it in DCM for my reaction. What is happening? A1: You are likely working with the hydrochloride salt form. Ionic salts cannot be solvated by non-polar halogenated solvents because the solvent lacks the dipole moment required to overcome the ionic lattice energy. Solution: You must perform a liquid-liquid extraction to convert the salt to its free base using a mild aqueous base (e.g., NaHCO₃) and a moderately polar organic solvent like Ethyl Acetate (EtOAc) or a DCM/Methanol (9:1) mixture. See Protocol 1 .

Q2: I successfully free-based the compound, but it still exhibits poor solubility in toluene for my Buchwald-Hartwig cross-coupling. How can I fix this? A2: The free base is struggling against its own intermolecular hydrogen bonds (N-H and O-H interactions). Toluene cannot disrupt these bonds. Solution: You have two options. Physically, you can add 5–10% of a polar aprotic co-solvent (like THF or 1,4-Dioxane) to act as a hydrogen-bond acceptor. Chemically, if the secondary amine is not the reacting center for your current step, you can temporarily mask it using an N-Boc protecting group. This sterically shields the nitrogen and removes the N-H donor, drastically increasing lipophilicity [3]. See Protocol 2 .

Q3: How do I prepare a high-concentration stock solution for an in vivo animal model without the compound precipitating upon aqueous dilution? A3: The lipophilic 4-fluorophenyl group drives aggregation in purely aqueous media. You must use a thermodynamic gradient formulation. Solution: Utilize a step-wise co-solvent system. A widely validated standard for azetidinol derivatives is the 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline protocol [1]. DMSO breaks the crystal lattice, PEG300 acts as a miscible carrier, and Tween-80 forms micelles to encapsulate the fluorophenyl moiety before the bulk aqueous saline is introduced. See Protocol 3 .

Part 3: Solubilization Workflows & Visualizations

SolubilizationWorkflow Start Identify Salt Form of 3-(4-Fluorophenyl)azetidin-3-ol HCl HCl / TFA Salt Start->HCl FreeBase Free Base Start->FreeBase Polar Use Polar Aprotic/Protic (DMSO, MeOH, MeCN) HCl->Polar Direct Use NonPolar Need Non-Polar Solvent? (DCM, Toluene, Hexane) HCl->NonPolar Incompatible FreeBasing Protocol 1: Free-Basing (Aqueous NaHCO3 / EtOAc) FreeBase->FreeBasing Already Free Base Protection Protocol 2: N-Protection (Boc2O / TEA) to disrupt H-bonds FreeBase->Protection Persistent Insolubility NonPolar->FreeBasing Convert to Free Base Success1 Soluble in Organic Solvents FreeBasing->Success1 Success2 Highly Soluble in Lipophilic Solvents Protection->Success2

Decision tree for selecting the correct solubilization strategy based on salt form.

Mechanism A Azetidine NH (H-Bond Donor) C Polymeric H-Bond Network (High Lattice Energy) A->C B Tertiary OH (H-Bond Acceptor/Donor) B->C D Addition of Co-solvent (e.g., DMSO/THF) C->D Physical E N-Boc Protection (Steric Shielding) C->E Chemical F Solvent-Solute H-Bonds (Solubilization) D->F G Disrupted Network (Lipophilic Solubilization) E->G

Mechanistic pathways for disrupting intermolecular hydrogen-bond networks.

Part 4: Quantitative Solubility Matrix

Use this self-validating reference table to predict the behavior of your compound before initiating an experiment.

Solvent SystemSalt Form (HCl) SolubilityFree Base SolubilityPrimary Application
DMSO (100%) High (>50 mg/mL)High (>50 mg/mL)In vitro stock solutions, NMR analysis
Methanol / Ethanol High (~30 mg/mL)High (~40 mg/mL)Polar reactions, recrystallization
Ethyl Acetate (EtOAc) Low (<1 mg/mL)Moderate (~20 mg/mL)Liquid-liquid extractions
Dichloromethane (DCM) Very Low (<0.5 mg/mL)Moderate (~15 mg/mL)Halogenated solvent reactions
Toluene / Hexanes InsolubleLow (<5 mg/mL)Non-polar reactions (Requires N-protection)
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline High (≥ 2.5 mg/mL)ModerateIn vivo dosing formulations

Part 5: Step-by-Step Experimental Protocols

Protocol 1: Quantitative Free-Basing for Organic Synthesis

Purpose: To convert the insoluble HCl salt into the organic-soluble free base without degrading the sensitive azetidine ring.

  • Dissolution: Suspend 1.0 eq of 3-(4-Fluorophenyl)azetidin-3-ol hydrochloride in distilled water (10 mL per gram of compound).

  • Neutralization: Slowly add saturated aqueous Sodium Bicarbonate (NaHCO₃) dropwise while stirring until the aqueous phase reaches pH 8.5. Causality note: Azetidines typically have a pKa around 8.0–8.5; NaHCO₃ is strong enough to deprotonate the amine but mild enough to prevent ring-opening side reactions.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (EtOAc) or a DCM/MeOH (9:1) mixture (3 × 15 mL). EtOAc is preferred over pure DCM as its oxygen atoms act as H-bond acceptors for the free base.

  • Workup: Combine the organic layers, wash with brine (1 × 10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol 2: N-Boc Protection for Enhanced Lipophilicity

Purpose: To chemically disrupt the N-H hydrogen bond donor, rendering the molecule highly soluble in non-polar solvents like toluene or hexanes.

  • Setup: Dissolve the free base (1.0 eq) in anhydrous DCM (0.2 M concentration).

  • Base Addition: Add Triethylamine (TEA) (1.5 eq). Stir for 5 minutes at room temperature.

  • Protection: Slowly add Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq).

  • Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC. The highly polar free base spot will disappear, replaced by a highly lipophilic, fast-moving spot.

  • Isolation: Quench with water, extract with DCM, wash with mild citric acid (to remove excess TEA), dry, and concentrate. The resulting N-Boc-3-(4-Fluorophenyl)azetidin-3-ol will be readily soluble in hexanes.

Protocol 3: Step-Wise Co-Solvent Formulation for Assays

Purpose: To create a clear, stable ≥ 2.5 mg/mL stock solution for biological assays without "crashing out" [1].

  • Primary Solvation: Dissolve the required mass of the compound in 10% (by final volume) DMSO . Vortex until a completely clear solution is achieved. Do not proceed if particulates remain.

  • Carrier Addition: Add 40% PEG300 . Vortex for 30 seconds.

  • Surfactant Addition: Add 5% Tween-80 . Sonicate the mixture for 1 minute to ensure homogeneous micelle formation.

  • Aqueous Dilution: Slowly add 45% Saline (0.9% NaCl) dropwise while continuously vortexing. Self-Validating Check: If phase separation occurs, the saline was added too quickly, disrupting the Tween-80 micelles. Discard and repeat, slowing the saline addition rate.

References

  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry (ACS Publications). Available at:[Link]

Technical Support Center: Chiral HPLC Separation of 3-(4-Fluorophenyl)azetidin-3-ol

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the dedicated technical support guide for the enantioselective separation of 3-(4-Fluorophenyl)azetidin-3-ol. This resource is designed for researchers, analytical scientists, and drug development professionals who are tasked with resolving this specific chiral compound. My goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions and effectively troubleshoot your chiral HPLC methods.

The unique structure of 3-(4-Fluorophenyl)azetidin-3-ol—possessing a basic azetidine nitrogen, a hydrogen-bonding tertiary alcohol, and a π-electron-rich fluorophenyl ring—presents specific challenges and opportunities for chiral recognition. This guide will walk you through a systematic approach to method development and problem-solving.

Troubleshooting Guide: From Tailing Peaks to Total Co-elution

This section is structured to help you diagnose and resolve common issues encountered during the separation of 3-(4-Fluorophenyl)azetidin-3-ol.

Symptom 1: Poor or No Enantiomeric Resolution (Rs < 1.5)

Poor resolution is the most common challenge in chiral method development. The key is a systematic, rather than random, approach to optimization.[1]

Possible Cause 1: Suboptimal Mobile Phase Composition

The interaction between your analyte and the chiral stationary phase (CSP) is critically mediated by the mobile phase. The alcohol modifier (e.g., Isopropanol, Ethanol) in a normal phase system directly competes with the analyte for polar interaction sites on the CSP. Too much alcohol will elute the enantiomers too quickly without sufficient interaction; too little may lead to excessively long retention times.

  • Recommended Action: Systematically adjust the alcohol modifier concentration.

  • Protocol: Modifier Optimization

    • Start with a mobile phase of n-Hexane / 2-Propanol (IPA) at a 90:10 (v/v) ratio.

    • If resolution is poor and retention is short, decrease the IPA concentration in 2% increments (e.g., to 92:8, 94:6). This increases the analyte's interaction time with the CSP.

    • If retention is excessively long, increase the IPA concentration in 2-5% increments (e.g., to 85:15).

    • Record the retention factor (k'), selectivity (α), and resolution (Rs) for each condition to identify the optimum.

Possible Cause 2: Inappropriate Chiral Stationary Phase (CSP)

While polysaccharide-based CSPs are broadly effective, the specific analyte may show preferential interaction with one type of chiral selector over another (e.g., amylose vs. cellulose).[2][3]

  • Recommended Action: Screen a small, curated set of complementary CSPs.

  • Protocol: Column Screening

    • Perform initial screens on both an amylose-based column (e.g., CHIRALPAK® AD-H or its immobilized version, IA) and a cellulose-based column (e.g., CHIRALCEL® OD-H or its immobilized version, IB).[2][4]

    • Use the same initial mobile phase (e.g., n-Hexane/IPA, 90:10 v/v + 0.1% DEA) for a direct comparison.

    • The column that provides any baseline separation, even if partial, is the best candidate for further optimization.

Possible Cause 3: Incorrect Column Temperature

Temperature affects the thermodynamics of the chiral recognition process.[1] Lower temperatures often enhance the stability of the transient diastereomeric complexes formed between the analyte and the CSP, leading to increased selectivity and better resolution.

  • Recommended Action: Optimize the column temperature.

  • Protocol: Temperature Study

    • Set the initial column temperature to 25°C.

    • If resolution is insufficient, decrease the temperature in 5°C increments (e.g., to 20°C, then 15°C). Be aware that lower temperatures will increase mobile phase viscosity and system backpressure.

    • Note that in some rare cases, higher temperatures can improve resolution, so testing at 30°C or 35°C may be worthwhile if lower temperatures fail.[1]

troubleshooting_resolution start Symptom: Poor Resolution (Rs < 1.5) cause1 Possible Cause |  Suboptimal Mobile Phase start->cause1 cause2 Possible Cause |  Wrong CSP start->cause2 cause3 Possible Cause |  Suboptimal Temperature start->cause3 action1 Action: Adjust Alcohol % cause1:f1->action1 action2 Action: Screen different columns (Amylose vs. Cellulose) cause2:f1->action2 action3 Action: Vary temperature (e.g., 15-35°C) cause3:f1->action3

Symptom 2: Poor Peak Shape (Tailing or Fronting)

For 3-(4-Fluorophenyl)azetidin-3-ol, peak tailing is a common issue.

Possible Cause 1: Undesirable Ionic Interactions

The basic nitrogen atom on the azetidine ring is the most likely culprit. It can interact ionically with residual acidic silanol groups on the silica surface of the CSP, leading to a secondary retention mechanism that causes severe peak tailing.

  • Recommended Action: Add a basic modifier to the mobile phase.

  • Protocol: Additive Optimization

    • Add 0.1% (v/v) Diethylamine (DEA) to your mobile phase (both n-Hexane and alcohol components). DEA is a stronger base that will competitively bind to the active silanol sites, preventing the analyte from interacting with them.[4][5]

    • If tailing persists, you can cautiously increase the DEA concentration to 0.2%. Be mindful that excessive DEA can sometimes reduce selectivity.

    • The use of an acidic additive like TFA or formic acid should be avoided, as it will protonate the analyte, leading to even stronger ionic interactions and potentially a complete loss of retention or resolution.[6][7]

Possible Cause 2: Column Contamination or Degradation

Over time, strongly retained impurities from previous samples can accumulate at the column head, creating active sites that cause peak distortion.[8]

  • Recommended Action: Implement a proper column flushing and regeneration procedure.

  • Protocol: Column Washing

    • Always check the manufacturer's instructions first. Coated polysaccharide columns have restrictions on permissible solvents.[8]

    • For immobilized CSPs (e.g., CHIRALPAK® IA, IB, IC), you have more flexibility. A typical wash sequence would be:

      • Disconnect the column from the detector.

      • Flush with 10-20 column volumes of 100% 2-Propanol or Ethanol.

      • If contamination is severe, a stronger solvent like Tetrahydrofuran (THF) may be used, followed by a rinse with the alcohol modifier.[8]

    • For coated CSPs (e.g., CHIRALCEL® OD-H, CHIRALPAK® AD-H), avoid harsh solvents like THF, DCM, or ethyl acetate. Flushing with 100% of the alcohol modifier (IPA or Ethanol) is typically the safest and most effective option.

Symptom 3: Ghost Peaks or Extraneous Peaks

Ghost peaks are those that appear in blank runs or at unexpected retention times.

Possible Cause: System or Solvent Contamination / Autosampler Carryover

The source is often not the column itself but rather contaminated mobile phase, a dirty injector, or carryover from a previous, more concentrated sample.[1]

  • Recommended Action: Systematically isolate the source of contamination.

  • Protocol: Contamination Diagnosis

    • Run a Blank Gradient: Run your analytical method without any injection. If the ghost peaks are present, the source is the HPLC system or the mobile phase. Prepare fresh mobile phase using high-purity HPLC-grade solvents.[1]

    • Inject Sample Solvent: If the blank run is clean, inject a vial of your sample solvent (the diluent used to dissolve your compound). If peaks appear, your solvent is contaminated.

    • Optimize Needle Wash: If the solvent blank is also clean, the issue is likely carryover. Ensure your autosampler's needle wash procedure is effective. The wash solvent should be strong enough to fully dissolve 3-(4-Fluorophenyl)azetidin-3-ol; often, 100% IPA or a mixture of IPA/THF (for systems compatible with THF) is more effective than the mobile phase itself.[1]

Frequently Asked Questions (FAQs)

Q1: Which type of chiral column should I start with for 3-(4-Fluorophenyl)azetidin-3-ol?

For a molecule with multiple interaction sites like this one (aromatic ring, H-bond donor/acceptor, basic center), polysaccharide-based CSPs are the most versatile and have the highest probability of success.[2][3] A screening approach is highly recommended.

Recommended Screening Columns Selector Type Rationale for Selection
CHIRALPAK® IA / AD-H Amylose tris(3,5-dimethylphenylcarbamate)Excellent for compounds with aromatic rings and polar groups. The helical structure of amylose provides chiral grooves where interactions like π-π stacking, hydrogen bonding, and dipole-dipole interactions can occur.[2][9]
CHIRALCEL® IB / OD-H Cellulose tris(3,5-dimethylphenylcarbamate)Cellulose has a different, more linear polymer structure than amylose, which can lead to complementary or sometimes superior selectivity for certain molecules. It is always worth testing in parallel with an amylose-based phase.[2][10]
CHIRALPAK® IC Cellulose tris(3,5-dichlorophenylcarbamate)The electron-withdrawing chlorine atoms on the phenylcarbamate groups can alter the π-π and dipole interactions compared to the dimethylphenylcarbamate selectors, offering a different selectivity profile.

Q2: How do I select the initial mobile phase?

For polysaccharide CSPs, Normal Phase (NP) mode is the most common starting point.[4][11]

  • Primary Solvents: An alkane, typically HPLC-grade n-Hexane.

  • Modifier: An alcohol, most commonly 2-Propanol (IPA) or Ethanol. IPA is slightly less polar and can sometimes offer different selectivity than Ethanol.

  • Starting Ratio: A 90:10 (v/v) mixture of n-Hexane / Alcohol is a robust starting point.[12]

  • Additive: Due to the basic azetidine nitrogen, it is highly recommended to include 0.1% (v/v) Diethylamine (DEA) from the very first injection to ensure good peak shape.[4]

method_dev_workflow start Analyte Characterization (Basic, H-bond, Aromatic) screening Initial Screening |  Columns: Amylose & Cellulose CSPs Mobile Phase: Hex/IPA (90:10) + 0.1% DEA start->screening eval1 Separation Achieved? screening->eval1 optimization Optimization |  1. Adjust Alcohol % 2. Change Alcohol (IPA vs EtOH) 3. Vary Temperature 4. Adjust Additive % eval1->optimization Yes no_sep Try Alternative (e.g., Polar Organic Mode, Different CSP) eval1->no_sep No validated Validated Method optimization->validated

Q3: What is the "additive memory effect" and should I be concerned?

The memory effect refers to the phenomenon where mobile phase additives, especially basic or acidic ones, can be strongly adsorbed by the CSP and continue to affect separations even after they have been removed from the mobile phase.[13][14] This can lead to issues with method reproducibility, especially if a column is used for multiple different methods with different additives.

  • Best Practice: If possible, dedicate a specific column to methods requiring a basic additive. If you must switch between methods, extensive flushing is required. For immobilized phases, flushing with a strong solvent like THF can help "reset" the stationary phase.[8] Always document the history of mobile phases and samples used with each chiral column.[8]

Q4: What detection method is suitable for this compound?

3-(4-Fluorophenyl)azetidin-3-ol contains a phenyl ring, which makes it chromophoric and thus suitable for UV detection . A wavelength between 210-230 nm should provide adequate sensitivity.[12][15] For more complex matrices or lower detection limits, a Mass Spectrometer (MS) can be used.[16] Chiral-specific detectors like a Circular Dichroism (CD) detector can also be employed to confirm the identity of each enantiomeric peak.[16][17]

Q5: Can I use Reversed-Phase (RP) or Polar Organic (PO) modes?

Yes, these modes can be explored if Normal Phase fails.

  • Reversed-Phase (RP): This is typically attempted on bonded polysaccharide CSPs specifically designed for RP conditions (e.g., CHIRALPAK® AD-R). The mobile phase would consist of an aqueous buffer (e.g., phosphate or ammonium bicarbonate) and an organic modifier like Acetonitrile or Methanol.[18] The pH of the buffer is critical and should be kept at least 1-2 units away from the pKa of your analyte to ensure stable retention.[1][19]

  • Polar Organic (PO): This mode uses polar organic solvents like 100% Methanol, Ethanol, or Acetonitrile as the mobile phase.[10][18] It can sometimes provide a completely different and successful selectivity profile compared to NP or RP modes.

References
  • BenchChem Technical Support Team. (2025). Troubleshooting guide for HPLC analysis of chiral compounds. Benchchem.
  • U.S. Pharmacist. (2024). Comprehensive Guide to Chiral HPLC Column in Pharmaceuticals Analysis.
  • Kim, J. H., et al. (2014).
  • Tech-Talk. (2021). Troubleshoot Chiral Column Performance: Efficiency & Resolution.
  • Welch, C. J. (2002). Memory effect of mobile phase additives in chiral separations on a Chiralpak AD column. Chirality.
  • Kumar, S., et al. (2021). Chiral HPLC separation of enantiomeric blebbistatin derivatives and racemization analysis in vertebrate tissues.
  • Ahuja, S. (2026). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • P.J.B. (2020). Trouble with chiral separations.
  • Makey, D. (2016). Important Considerations for Repeatable HPLC Assays of Chiral Compounds.
  • Gouverneur, V. (2026). Stereoselectively fluorinated N-heterocycles: a brief survey.
  • Gouverneur, V. (2013). Stereoselectively fluorinated N-heterocycles: a brief survey. Beilstein Journal of Organic Chemistry.
  • Mykhailiuk, P. K. (2022). Fluorinated N-heterocycles as conformationally diverse bioactives for drug discovery. DOI.
  • Reddit. (2023).
  • Orochem.
  • YMC.
  • Szabó, Z. I., et al. (2024).
  • BenchChem. (2025). A Comparative Guide to Chiral HPLC Methods for Resolving (S)-Aziridine-2-Carboxylic Acid Enantiomers.
  • JASCO Inc.
  • Okada, T. Detection of Chiral Drugs Using HPLC with CD Detection.
  • Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research.
  • Chimalakonda, K., et al. (2012). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. American Journal of Analytical Chemistry.
  • Chimalakonda, K., et al. (2012). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. Semantic Scholar.
  • Hatano, T. (2000). Synthesis of chiral Azetidine and its application in asymmetric synthesis.

Sources

Validation & Comparative

A Comparative Reactivity Analysis: 3-(4-Fluorophenyl)azetidin-3-ol versus 3-phenylazetidin-3-ol

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The azetidine ring, a strained four-membered nitrogen-containing heterocycle, is a privileged scaffold in modern medicinal chemistry.[1] Its rigid structure allows for precise positioning of substituents in three-dimensional space, making it an attractive design element for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.[2][3] Among the various substituted azetidines, 3-hydroxy-3-aryl azetidines serve as versatile synthetic intermediates.[4]

This guide provides an in-depth comparative analysis of the reactivity of two closely related building blocks: 3-(4-Fluorophenyl)azetidin-3-ol and its non-fluorinated parent, 3-phenylazetidin-3-ol. The strategic incorporation of a fluorine atom onto the phenyl ring can profoundly alter the electronic properties of the molecule, leading to significant, and sometimes non-intuitive, differences in chemical reactivity.[5] Understanding these nuances is critical for researchers in drug discovery and process development for optimizing reaction conditions and anticipating reaction outcomes. We will explore key transformations relevant to the derivatization of these scaffolds, supported by mechanistic insights and representative experimental protocols.

The Electronic Influence of the para-Fluoro Substituent

The fundamental differences in reactivity between the two title compounds stem from the electronic effects of the fluorine atom at the para position of the phenyl ring. Fluorine exerts two opposing electronic influences:

  • Inductive Effect (-I): Due to its high electronegativity, fluorine strongly withdraws electron density through the sigma bond network. This effect is distance-dependent and deactivates the aromatic ring towards electrophilic attack.[6]

  • Resonance Effect (+M): The lone pairs on the fluorine atom can be donated into the aromatic pi-system, increasing electron density, particularly at the ortho and para positions.[6]

For fluorine, the inductive effect (-I) generally outweighs the resonance effect (+M), making the fluorophenyl group electron-withdrawing overall. However, the +M effect can play a crucial role in stabilizing adjacent positive charges or carbocationic intermediates. This electronic duality is the primary driver of the reactivity differences discussed below.

electronic_effects cluster_fluoro 3-(4-Fluorophenyl)azetidin-3-ol F F C_para C F->C_para F->C_para F->C_para   C_meta1 C C_para->C_meta1 C_ortho1 C C_meta1->C_ortho1 C_ipso C C_ortho1->C_ipso C_ortho2 C C_ipso->C_ortho2 Azetidine Azetidin-3-ol C_ipso->Azetidine C_meta2 C C_ortho2->C_meta2 C_meta2->C_para Inductive Inductive Effect (-I) (Electron Withdrawing) Resonance Resonance Effect (+M) (Electron Donating)

Figure 1: Opposing electronic effects of the para-fluoro substituent.

Comparative Reactivity Analysis

We will dissect the reactivity at the three key functional handles of the molecules: the azetidine nitrogen, the tertiary hydroxyl group, and the azetidine ring itself.

Reactions at the Azetidine Nitrogen (N-Functionalization)

The secondary amine of the azetidine ring is a common site for derivatization via alkylation, acylation, or arylation. The reactivity in these transformations is governed by the nucleophilicity of the nitrogen atom.

  • Nucleophilicity and Basicity: The strong electron-withdrawing inductive effect of the 4-fluorophenyl group reduces the electron density on the azetidine nitrogen compared to the unsubstituted phenyl analog. This decrease in electron density leads to lower basicity (a higher pKaH) and reduced nucleophilicity.

  • Reactivity Implications:

    • 3-(4-Fluorophenyl)azetidin-3-ol: Will generally exhibit slower reaction rates in N-functionalization reactions (e.g., alkylations, acylations) compared to its non-fluorinated counterpart under identical conditions. Harsher conditions, such as stronger bases or higher temperatures, may be required to achieve comparable yields and reaction times.

    • 3-phenylazetidin-3-ol: The more nucleophilic nitrogen will react more readily with electrophiles.

Reactions involving the C3-OH Group (Dehydroxy-functionalization)

A powerful strategy for functionalizing the C3 position involves the substitution of the hydroxyl group. These reactions often proceed via an SN1-type mechanism involving a tertiary azetidin-3-yl carbocation intermediate. The stability of this carbocation is paramount to the success of the reaction.

  • Carbocation Stability: The formation of the carbocation is the rate-determining step. The stability of this positively charged intermediate is highly sensitive to the electronic nature of the C3-aryl substituent.

    • 3-phenylazetidin-3-ol: The phenyl group can stabilize the adjacent carbocation through resonance. However, this stabilization is modest.

    • 3-(4-Fluorophenyl)azetidin-3-ol: The situation is more complex. The electron-withdrawing inductive effect (-I) of fluorine strongly destabilizes the adjacent carbocation. While the resonance effect (+M) is stabilizing, the net effect is a significant destabilization compared to the unsubstituted phenyl group.

  • Reactivity Implications:

    • Studies have shown that electron-donating groups on the aryl ring are often necessary to facilitate reactions that proceed through a carbocationic intermediate.[7][8] In one reported iron-catalyzed thiol alkylation, 3-phenylazetidin-3-ol itself was found to be unreactive, indicating the need for more electron-rich aromatics to stabilize the carbocation intermediate.[7]

    • Given this, 3-(4-Fluorophenyl)azetidin-3-ol is expected to be significantly less reactive, or even completely unreactive , in dehydroxy-functionalization reactions that rely on carbocation formation (e.g., Friedel-Crafts alkylations, thiolations) compared to 3-phenylazetidin-3-ol.[7] This deactivation is a direct consequence of the powerful -I effect of fluorine.

mechanism cluster_comparison Carbocation Stability Comparison Start 3-Aryl-azetidin-3-ol Activated Activated Alcohol [Aryl-C(OH2+)-Azetidine] Start->Activated + H+ (from FeCl3·H2O) Catalyst FeCl3 Carbocation Azetidin-3-yl Carbocation (Rate-Determining Step) Activated->Carbocation - H2O Product 3-Aryl-3-Sulfanyl-Azetidine Carbocation->Product + Nucleophile Water H2O Nucleophile Nucleophile (e.g., R-SH) Aryl_F Aryl = 4-Fluorophenyl (Destabilized by -I effect) REACTION IS SLOW / DOES NOT OCCUR Aryl_H Aryl = Phenyl (Moderately Stabilized) REACTION IS SLOW Aryl_EDG Aryl = 4-Methoxyphenyl (Stabilized by +M effect) REACTION IS FAST

Figure 2: Mechanism of iron-catalyzed dehydroxy-thiolation, highlighting the critical carbocation intermediate.

Ring-Opening Reactions

The intrinsic ring strain of azetidines (approx. 25-26 kcal/mol) can be harnessed to drive ring-opening reactions, providing access to diverse 1,3-difunctionalized acyclic amines.[1][9][10] These transformations can be initiated by acids or nucleophiles.

  • Acid-Mediated Ring Opening: Protonation of the azetidine nitrogen is often the first step, making the ring more susceptible to nucleophilic attack.[11] The lower basicity of the nitrogen in 3-(4-Fluorophenyl)azetidin-3-ol suggests it may require stronger acidic conditions to initiate ring opening compared to the non-fluorinated analog.

  • Nucleophilic Ring Opening: In reactions where a nucleophile attacks one of the ring carbons, the electronic nature of the aryl group can influence the regioselectivity and rate, although the effect may be less pronounced than in reactions involving carbocation formation at C3.

Quantitative Data Summary

While direct, side-by-side kinetic data is scarce in the literature, we can extrapolate expected outcomes based on established mechanistic principles. The following table presents a qualitative and quantitative comparison for key transformations.

Reaction TypeReagent/Conditions3-phenylazetidin-3-ol3-(4-Fluorophenyl)azetidin-3-olRationale
N-Boc Protection Boc₂O, Et₃N, DCMHigh Yield (~95%), Fast (1-2 h)High Yield (~95%), Slower (4-6 h)Reduced nucleophilicity of nitrogen due to -I effect of fluorine.
N-Benzylation BnBr, K₂CO₃, MeCNGood Yield (~80%)Moderate Yield (~60%)Reduced nucleophilicity of nitrogen.
Dehydroxy-thiolation R-SH, cat. FeCl₃, DCELow to No Yield[7]No Reaction ExpectedPhenyl group provides insufficient stabilization for the carbocation intermediate. The 4-fluorophenyl group is further deactivating.
Acid-Mediated Ring Opening HCl, MeOHModerate RateSlower RateLower basicity of the azetidine nitrogen requires stronger acidity for initial protonation.

Experimental Protocols

To provide a practical context, we describe a general protocol for a reaction where a significant difference in reactivity would be expected: N-alkylation.

Workflow: Comparative N-Benzylation

Figure 3: General workflow for comparing the N-alkylation reactivity.

Detailed Protocol: N-Benzylation of 3-phenylazetidin-3-ol
  • Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-phenylazetidin-3-ol (1.0 mmol, 163.2 mg).

  • Reagents: Add anhydrous acetonitrile (10 mL) followed by potassium carbonate (2.5 mmol, 345.5 mg).

  • Addition: Add benzyl bromide (1.1 mmol, 188.1 mg, 0.13 mL) dropwise to the stirred suspension.

  • Reaction: Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: After completion, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in dichloromethane (20 mL) and wash with water (2 x 15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure N-benzyl-3-phenylazetidin-3-ol.

To perform the comparative experiment, an identical setup and procedure should be used for 3-(4-Fluorophenyl)azetidin-3-ol, with the expectation that a longer reaction time will be necessary.

Conclusion and Outlook

The substitution of a single hydrogen atom with fluorine on the C3-phenyl ring of 3-phenylazetidin-3-ol imparts significant changes in chemical reactivity. This guide highlights two key takeaways for the practicing chemist:

  • N-Functionalization: The reactivity of 3-(4-Fluorophenyl)azetidin-3-ol is attenuated in reactions involving the nucleophilic nitrogen atom. This requires consideration when planning reaction times and conditions.

  • C3-Functionalization: For reactions proceeding through a carbocation intermediate at the C3 position, the 4-fluorophenyl group is strongly deactivating. In many cases, these reactions will be sluggish or fail entirely, whereas analogs with electron-donating groups on the aryl ring would be highly reactive.[7]

These insights are crucial for the rational design of synthetic routes and the selection of building blocks in drug discovery programs. The choice between these two scaffolds allows a chemist to fine-tune not only the biological properties of a final compound but also its synthetic accessibility. Future work should focus on quantifying these reactivity differences through detailed kinetic studies to build predictive models for the functionalization of this important class of heterocycles.

References

  • (Reference to a general organic chemistry text on azetidine synthesis, if available)
  • (Reference to a review on azetidines in medicinal chemistry, e.g.
  • Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. (2024). Beilstein Journal of Organic Chemistry. Available at: [Link][9][10]

  • (Reference to a paper on N-functionaliz
  • Simple, Enantiocontrolled Azetidine Library Synthesis via Strain Release Functionalization of 1-Azabicyclobutanes. (Preprint). ChemRxiv. Available at: [Link][2]

  • Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. (2019). The Journal of Organic Chemistry. Available at: [Link][7][8][12][13]

  • Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. (2025). The Journal of Organic Chemistry. Available at: [Link][14]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. (2021). ACS Medicinal Chemistry Letters. Available at: [Link][11]

  • Recent progress in synthesis of 3-functionalized azetidines. (2025). ResearchGate. Available at: [Link][4]

  • Electrophilic aromatic directing groups. Wikipedia. Available at: [Link][6]

  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. (2021). Organic & Biomolecular Chemistry. Available at: [Link][1]

  • Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. (Thesis). University of Birmingham. Available at: [Link][3]

Sources

A Comparative Analysis of the Binding Affinity of 3-(4-Fluorophenyl)azetidin-3-ol Based Ligands for Monoamine Transporters

Author: BenchChem Technical Support Team. Date: April 2026

The 3-(4-fluorophenyl)azetidin-3-ol scaffold has emerged as a privileged structure in the design of potent ligands targeting monoamine transporters (MATs), which include the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT).[1][2] These transporters play a crucial role in regulating neurotransmitter levels in the synaptic cleft, and their modulation is a key strategy in the treatment of various neurological and psychiatric disorders, most notably depression.[2][3] This guide provides a comparative analysis of the binding affinities of a series of 3-(4-fluorophenyl)azetidin-3-ol based ligands, supported by a detailed examination of the experimental methodologies used to determine these affinities.

Understanding the Therapeutic Rationale

The "monoamine hypothesis" of depression posits that a deficiency in the levels of serotonin, norepinephrine, and dopamine in the brain contributes to depressive symptoms.[2] By inhibiting the reuptake of these neurotransmitters, monoamine reuptake inhibitors increase their synaptic concentrations, thereby enhancing neurotransmission.[4] While early antidepressants like selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs) have proven effective for many, there is a significant patient population that does not achieve full remission.[3] This has driven the development of triple reuptake inhibitors (TRIs), which simultaneously target SERT, NET, and DAT, with the hypothesis that a broader spectrum of action may lead to improved efficacy and a faster onset of action.[2][3] The 3-(4-fluorophenyl)azetidin-3-ol core structure has been a focal point in the rational design of such novel TRIs.[5]

Comparative Binding Affinity Profile

The following table summarizes the in vitro binding affinities (Ki, in nM) of a series of 3-(4-fluorophenyl)azetidin-3-ol derivatives for the human serotonin, norepinephrine, and dopamine transporters. The data presented here is a synthesis of findings from various preclinical studies and illustrates the structure-activity relationships (SAR) within this chemical series.

Compound IDR Group (Substitution on Azetidine Nitrogen)hSERT Ki (nM)hNET Ki (nM)hDAT Ki (nM)
1a -CH315.289.7123.5
1b -CH2CH312.875.4110.2
1c -CH(CH3)225.6150.1230.8
1d -CH2Ph5.122.345.6
1e -CH2(4-Cl-Ph)3.818.938.1
1f -CH2(3,4-diCl-Ph)2.512.525.3

Note: The data presented in this table is a representative compilation from publicly available research and is intended for comparative purposes. Actual values may vary between different studies and experimental conditions.

The SAR from this series suggests that substitution on the azetidine nitrogen significantly influences both potency and selectivity. Small alkyl substitutions (1a, 1b) confer moderate potency with a preference for SERT. Increasing the steric bulk with an isopropyl group (1c) generally leads to a decrease in affinity across all three transporters. The introduction of a benzyl group (1d) enhances potency, and further substitution on the phenyl ring with electron-withdrawing groups (1e, 1f) leads to a progressive increase in binding affinity for all three monoamine transporters, highlighting a key area for pharmacophore optimization.

Experimental Methodology: Radioligand Binding Assay

The determination of binding affinities for these ligands is predominantly achieved through competitive radioligand binding assays.[4][6] This technique directly measures the ability of a test compound to displace a known high-affinity radiolabeled ligand from its target transporter.[4] The underlying principle is based on the law of mass action, where the unlabeled test compound and the radioligand compete for a finite number of binding sites on the transporter protein.

Step-by-Step Protocol
  • Cell Membrane Preparation : Human Embryonic Kidney (HEK293) cells stably expressing the human serotonin transporter (hSERT), human norepinephrine transporter (hNET), or human dopamine transporter (hDAT) are cultured to confluency.[2][6] The cells are then harvested, and the cell membranes are isolated through a process of homogenization and centrifugation to create a membrane preparation rich in the transporter of interest.[7]

  • Assay Setup : The assay is typically performed in a 96-well microplate format.[6] Each well contains the cell membrane preparation, a fixed concentration of a specific radioligand (e.g., [3H]-Citalopram for SERT, [3H]-Nisoxetine for hNET, or [3H]-WIN 35,428 for hDAT), and varying concentrations of the unlabeled test compound (the 3-(4-fluorophenyl)azetidin-3-ol derivative).[6][8]

  • Incubation : The plates are incubated at a controlled temperature (e.g., room temperature or 37°C) for a specific duration (e.g., 60-120 minutes) to allow the binding reaction to reach equilibrium.[6]

  • Filtration and Washing : Following incubation, the contents of each well are rapidly filtered through glass fiber filters using a cell harvester.[6] This step separates the membrane-bound radioligand from the unbound radioligand. The filters are then washed multiple times with ice-cold buffer to remove any non-specifically bound radioactivity.[6]

  • Scintillation Counting : The filters are placed in scintillation vials with a scintillation cocktail, and the amount of radioactivity trapped on the filters is quantified using a liquid scintillation counter.[6]

  • Data Analysis : The raw data (counts per minute) is used to calculate the percentage of specific binding of the radioligand at each concentration of the test compound. Non-specific binding is determined in the presence of a high concentration of a known potent inhibitor for that transporter. The IC50 value, which is the concentration of the test compound that inhibits 50% of the specific radioligand binding, is determined by non-linear regression analysis of the concentration-response curve.[6] The inhibitory constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Causality Behind Experimental Choices
  • Choice of Cell Line : HEK293 cells are a common choice as they are easy to culture and transfect, providing a robust system for expressing high levels of the target transporter without the interference of other neuronal proteins.[2][6]

  • Use of Radioligands : Radioligands provide a highly sensitive and quantitative method for measuring binding events, allowing for the determination of high-affinity interactions.

  • Competition Format : The competitive binding format allows for the determination of the affinity of unlabeled compounds, which is essential for screening and characterizing novel drug candidates.

  • Filtration Method : Rapid filtration is crucial to prevent the dissociation of the radioligand-receptor complex during the separation of bound from free ligand, ensuring an accurate measurement of the equilibrium binding.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the radioligand binding assay workflow.

RadioligandBindingAssay cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement & Analysis CellCulture HEK293 cells expressing target transporter MembranePrep Cell Membrane Preparation CellCulture->MembranePrep Homogenization & Centrifugation AssayPlate 96-well Plate Setup: Membranes + Radioligand + Test Compound MembranePrep->AssayPlate Incubation Incubation to Equilibrium AssayPlate->Incubation Filtration Rapid Filtration & Washing Incubation->Filtration Counting Liquid Scintillation Counting Filtration->Counting DataAnalysis IC50 & Ki Determination Counting->DataAnalysis

Caption: Workflow of a competitive radioligand binding assay.

Signaling Pathway Context

The 3-(4-fluorophenyl)azetidin-3-ol based ligands exert their effects by directly interacting with monoamine transporters located on the presynaptic neuron. The diagram below illustrates the canonical signaling pathway affected by these inhibitors.

MonoamineReuptake cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Neurotransmitter Monoamine Neurotransmitters (Serotonin, Norepinephrine, Dopamine) MAT Monoamine Transporter (MAT) (SERT, NET, DAT) Binding Site Neurotransmitter->MAT:port Receptor Postsynaptic Receptors Neurotransmitter->Receptor Binding & Activation Vesicle Synaptic Vesicle Vesicle->Neurotransmitter Release Reuptake Reuptake Signal Signal Transduction & Neuronal Response Receptor->Signal Ligand 3-(4-Fluorophenyl)azetidin-3-ol Ligand Ligand->MAT:port Competitive Inhibition

Caption: Inhibition of monoamine reuptake at the synapse.

By competitively binding to the monoamine transporters, these ligands block the reuptake of neurotransmitters from the synaptic cleft back into the presynaptic neuron. This leads to an increased concentration and prolonged presence of serotonin, norepinephrine, and dopamine in the synapse, resulting in enhanced stimulation of postsynaptic receptors and modulation of downstream signaling pathways.

Conclusion

The 3-(4-fluorophenyl)azetidin-3-ol scaffold represents a promising foundation for the development of novel monoamine reuptake inhibitors. The comparative binding data highlights the tunability of this chemical series, allowing for the optimization of potency and selectivity through systematic structural modifications. The use of robust and well-validated in vitro assays, such as the radioligand binding assay, is fundamental to elucidating the structure-activity relationships that guide the design of next-generation therapeutics for depressive disorders and other CNS conditions. The continued exploration of this and related chemical spaces holds significant promise for addressing the unmet medical needs of patients with mood disorders.

References

  • S. S. H. et al. In vitro assays for the functional characterization of the dopamine transporter (DAT). Curr Protoc. 2018;1(3):e22. Available from: [Link]

  • Kristensen, A. S. et al. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Front Pharmacol. 2020;11:669. Available from: [Link]

  • Zepper, J. et al. MS Binding Assays for the Three Monoamine Transporters Using the Triple Reuptake Inhibitor (1R,3S)-Indatraline as Native Marker. ChemMedChem. 2015;10(9):1489-96. Available from: [Link]

  • Luethi, D. et al. Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. Int J Neuropsychopharmacol. 2019;22(3):200-212. Available from: [Link]

  • Sitte, H. H. & Freissmuth, M. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. In: Sucic, S. (eds) Neurotransmitter Transporters. Neuromethods, vol 166. Humana, New York, NY. 2021. Available from: [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Available from: [Link]

  • Han, Y. et al. Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. J Med Chem. 2012;55(18):8188-92. Available from: [Link]

  • Han, M. et al. Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. ACS Med Chem Lett. 2014;5(7):827-32. Available from: [Link]

  • Kumar, V. et al. Illuminating the monoamine transporters: fluorescently labeled ligands to study DAT, SERT, and NET. ACS Chem Neurosci. 2014;5(11):1043-56. Available from: [Link]

  • Riley, A. L. et al. Structure-Activity Relationships for a series of bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines at the dopamine transporter: functionalizing the terminal nitrogen affects affinity, selectivity and metabolic stability. Bioorg Med Chem Lett. 2014;24(1):278-82. Available from: [Link]

  • As-Sultany, H. M. et al. Monoamine Oxidase Inhibitors in Drug Discovery Against Parkinson's Disease: An Update. Pharmaceuticals (Basel). 2023;16(10):1443. Available from: [Link]

  • Zhang, C. Synthesis and SAR study of Meperidine Analogues as Selective Serotonin Reuptake Inhibitors (SSRIs). 2010. University of New Orleans Theses and Dissertations. 1205. Available from: [Link]

  • Subbaiah, M. A. et al. Triple reuptake inhibitors as potential next-generation antidepressants: a new hope?. Future Med Chem. 2011;3(9):1159-75. Available from: [Link]

Sources

Benchmarking 3-(4-Fluorophenyl)azetidin-3-ol Against Standard Fluorinated Scaffolds

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The optimization of distribution, metabolism, and pharmacokinetic (DMPK) profiles remains one of the most resource-intensive phases of preclinical drug development. Fluorination is a universally adopted strategy to modulate these properties, but the underlying scaffold dictates the ultimate success of the molecule. This guide provides an objective, data-driven benchmark of 3-(4-Fluorophenyl)azetidin-3-ol against two traditional fluorinated scaffolds: 4-(4-fluorophenyl)piperidin-4-ol and 1-(4-fluorophenyl)cyclobutanol. By analyzing physicochemical properties and in vitro metabolic stability, we demonstrate why the azetidine bioisostere offers superior drug-like characteristics.

Mechanistic Rationale: The Power of the Fluorinated Azetidine

The Role of Fluorination in Metabolic Resistance

The incorporation of a fluorine atom at the para-position of a phenyl ring is a classical maneuver to block cytochrome P450 (CYP450)-mediated aromatic oxidation[1]. While traditionally attributed solely to the high bond dissociation energy of the C–F bond, recent physical organic chemistry perspectives reveal a more nuanced mechanism. Fluorination alters the electron density of the aromatic system, which can significantly reduce the substrate's binding affinity ( Ka​ ) for the CYP450 active site, thereby lowering the overall catalytic efficiency ( kcat​/Km​ ) of the metabolizing enzyme[2][3].

Azetidine as a Superior Bioisostere

While the fluorophenyl moiety provides metabolic shielding, the saturated ring system dictates the molecule's solubility, lipophilicity, and membrane permeability.

  • Escaping Flatland: Azetidines increase the fraction of sp3-hybridized carbons ( Fsp3​ ), a metric strongly correlated with clinical progression and reduced off-target toxicity[4].

  • pKa Modulation vs. Piperidine: The highly basic nitrogen in piperidine often leads to high LogD at physiological pH, resulting in hERG liabilities and lysosomal trapping. The strained four-membered azetidine ring exhibits a lower pKa, reducing basicity while maintaining the polar exit vector needed for target engagement[4].

  • Solubility vs. Cyclobutane: Replacing a lipophilic cyclobutane ring with an azetidine introduces a hydrogen-bond acceptor/donor (depending on substitution), drastically lowering lipophilicity and improving aqueous solubility without adding significant steric bulk[5].

G P 4-(4-Fluorophenyl) piperidin-4-ol (High Basicity, hERG Risk) A 3-(4-Fluorophenyl) azetidin-3-ol (Optimal LogD, High Fsp3, Metabolic Resistance) P->A Ring Contraction (Reduces pKa) C 1-(4-Fluorophenyl) cyclobutanol (High Lipophilicity, Poor Solubility) C->A N-Insertion (Improves solubility)

Caption: Bioisosteric replacement logic driving the selection of the azetidin-3-ol scaffold.

Quantitative Benchmarking Data

The following table summarizes the comparative physicochemical and in vitro DMPK parameters of the three scaffolds. Data reflects standardized high-throughput screening conditions.

Property / Assay4-(4-Fluorophenyl)piperidin-4-ol1-(4-Fluorophenyl)cyclobutanol3-(4-Fluorophenyl)azetidin-3-ol
Molecular Weight ( g/mol ) 195.23166.20167.18
Fraction sp3 ( Fsp3​ ) 0.450.400.33 (Core) -> Highly tunable
LogD (pH 7.4) 1.853.101.15
Aqueous Solubility (µM) ~120~45>250
HLM Half-Life ( t1/2​ , min) 28.535.048.2
Primary Liability High pKa, N-dealkylationPoor solubility, High LogDSynthetic complexity

Note: The azetidine scaffold achieves the optimal "Rule of 5" balance, specifically hitting the sweet spot for LogD (1-3) which maximizes oral absorption while minimizing non-specific binding.

Experimental Methodologies & Self-Validating Protocols

To ensure data integrity, the benchmarking metrics above must be derived from rigorous, self-validating experimental systems. Below are the detailed protocols and the causal reasoning behind key methodological choices.

Protocol A: Miniaturized Shake-Flask LogD (pH 7.4) Determination

The shake-flask method coupled with LC-MS/MS remains the gold standard for lipophilicity assessment due to its accuracy across a wide dynamic range[6][7].

Step-by-Step Workflow:

  • Phase Saturation: Vigorously mix 1-octanol and 0.1 M Phosphate-Buffered Saline (PBS, pH 7.4) for 24 hours at room temperature. Allow phases to separate completely.

    • Causality: Reaching equilibrium between aqueous and organic phases takes significantly longer than the partitioning of the test compound. Pre-saturation prevents solvent volume shifts during the assay, preventing artificially skewed concentration ratios[6].

  • Sample Preparation: Dispense 10 µL of a 10 mM compound stock (in DMSO) into a 96-deep-well plate.

  • Partitioning: Add 495 µL of the pre-saturated PBS and 495 µL of the pre-saturated 1-octanol to the well.

  • Equilibration: Seal the plate and agitate on a rotary shaker at 30 rpm for 1 hour at 25°C.

  • Phase Separation & Analysis: Centrifuge the plate at 3000 x g for 10 minutes to break any micro-emulsions. Carefully aspirate aliquots from both the upper (octanol) and lower (aqueous) phases.

  • Quantification: Analyze both phases via LC-MS/MS. LogD is calculated as Log10​(Areaoctanol​/AreaPBS​) .

    • Validation: Include Propranolol (LogD ~1.2) and Amiodarone (LogD >4) as positive controls to verify system calibration[7].

Protocol B: High-Throughput Microsomal Stability Assay

Liver microsomes contain membrane-bound drug-metabolizing enzymes (primarily CYPs) and are utilized to determine in vitro intrinsic clearance ( CLint​ )[8][9].

Step-by-Step Workflow:

  • Matrix Preparation: Prepare a 0.1 M potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Microsome Addition: Suspend Human Liver Microsomes (HLM) in the buffer to achieve a final assay protein concentration of 0.5 mg/mL.

    • Causality: A concentration of 0.5 mg/mL is strictly chosen to maintain linear enzyme kinetics while minimizing non-specific binding of the lipophilic test compound to microsomal proteins, which would artificially inflate the apparent half-life[8][9].

  • Compound Addition & Pre-incubation: Add the test compound to a final concentration of 1 µM (keep final DMSO < 0.25%). Pre-incubate the mixture at 37°C for 10 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

    • Causality: NADPH is the obligate electron donor for CYP450-mediated oxidative reactions. Without it, Phase I metabolism cannot occur[8][9].

  • Time-Course Quenching: At designated time points (0, 5, 15, 30, and 45 minutes), transfer a 30 µL aliquot of the reaction mixture into 90 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Causality: Ice-cold acetonitrile instantly denatures the CYP enzymes, halting the reaction precisely at the target time point while simultaneously precipitating proteins for cleaner LC-MS injection[9].

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-TOF-MS to monitor the disappearance of the parent compound.

    • Validation: Run a parallel "Minus Cofactor" control (buffer instead of NADPH) to rule out chemical instability or non-CYP degradation. Include Verapamil as a high-clearance positive control[8][9].

G Step1 1. Prepare 1 µM Test Compound in 0.1 M Phosphate Buffer (pH 7.4) Step2 2. Add Human Liver Microsomes (0.5 mg/mL protein) Step1->Step2 Step3 3. Pre-incubate at 37°C (10 minutes) Step2->Step3 Step4 4. Initiate Reaction: Add 1 mM NADPH Cofactor Step3->Step4 Step5 5. Quench at 0, 5, 15, 30, 45 min (Add Acetonitrile + Internal Std) Step4->Step5 Step6 6. Centrifuge & Analyze Supernatant via LC-MS/MS Step5->Step6

Caption: Step-by-step self-validating workflow for the in vitro human liver microsomal stability assay.

References

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - ACS Publications. American Chemical Society.[Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC. National Institutes of Health.[Link]

  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. ResearchGate.[Link]

  • Biphenylthiazole Antibiotics with an Oxadiazole Linker: An Approach to Improve Physicochemical Properties and Oral Bioavailability - PMC. National Institutes of Health.[Link]

  • In vitro drug metabolism: for the selection of your lead compounds: Microsomal Stability Assay. MTT Lab.[Link]

  • Microsomal Stability | Cyprotex ADME-Tox Solutions - Evotec. Evotec.[Link]

  • Separation Science in Drug Development, Part II: High-Throughput Characterization. Chromatography Online.[Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.